molecular formula C18H42O6Si2 B1631551 1,6-Bis(triethoxysilyl)hexane CAS No. 52034-16-9

1,6-Bis(triethoxysilyl)hexane

Cat. No. B1631551
CAS RN: 52034-16-9
M. Wt: 410.7 g/mol
InChI Key: NRYWFNLVRORSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(triethoxysilyl)hexane is a chemical compound with the molecular formula C18H42O6Si2 . It is used for research and development purposes .

Scientific Research Applications

Polymerization and Material Properties

1,6-Hexylene-bridged polysilsesquioxanes, prepared by sol–gel polymerization of 1,6-bis(trialkoxysilyl)hexanes like 1,6-bis(triethoxysilyl)hexane, result in hybrid organic–inorganic materials. These materials can form porous or non-porous xerogels depending on the sol–gel reaction parameters such as concentration, pH, and solvent. Notably, under base-catalyzed conditions, porous xerogels are obtained, while acidic conditions lead to non-porous xerogels (Loy et al., 2013).

Synthesis of Derivative Compounds

1,6-Bis(triethoxysilyl)hexane is also used in the synthesis of derivative compounds. For instance, it can be used to produce compounds like 1,6-bis(semicarbazide)hexanes and 1,6-bis(1,2,4-triazol-5-one)hexanes, which have shown potential antiproliferative and antimicrobial activities (Pitucha et al., 2012).

Application in Gas Sorption and Environmental Cleanup

Polysilsesquioxanes derived from 1,6-bis(triethoxysilyl)hexane have been studied for their utility in adsorbing volatile organic compounds. These materials have shown considerable affinity for adsorbing several organic compounds from the gas phase, which suggests their potential use in environmental cleanup and control of organic pollutants (Da̧browski et al., 2007).

Use in Fabrication of Hybrid Membranes

1,6-Bis(triethoxysilyl)hexane is also employed in the fabrication of hybrid silica aerogel membranes. These membranes are being explored for CO2 capture, demonstrating the material's potential in addressing environmental challenges related to greenhouse gas emissions (Yi-Feng Lin & Jia-Wei Kuo, 2016).

properties

IUPAC Name

triethoxy(6-triethoxysilylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYWFNLVRORSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543321
Record name 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(triethoxysilyl)hexane

CAS RN

52034-16-9
Record name 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Bis(triethoxysilyl)hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,6-Bis(triethoxysilyl)hexane
Reactant of Route 2
Reactant of Route 2
1,6-Bis(triethoxysilyl)hexane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,6-Bis(triethoxysilyl)hexane
Reactant of Route 4
1,6-Bis(triethoxysilyl)hexane
Reactant of Route 5
1,6-Bis(triethoxysilyl)hexane
Reactant of Route 6
1,6-Bis(triethoxysilyl)hexane

Citations

For This Compound
56
Citations
DA Loy, B Baugher, RA Assink, S Prabakar, KJ Shea - 1994 - osti.gov
Hydrocarbon-bridged polysilsesquioxanes are prepared by the sol-gel polymerization of monomers with more than one trialkoxysilyl group attached directly to the bridging group by Si-…
Number of citations: 11 www.osti.gov
DA Loy, KA Obrey-DeFriend, KV Wilson Jr… - Journal of non …, 2013 - Elsevier
1,6-Hexylene-bridged polysilsesquioxanes are hybrid organic–inorganic materials prepared by sol–gel polymerization of 1,6-bis(trialkoxysilyl)hexanes. Due to the trialkoxysilyl groups …
Number of citations: 17 www.sciencedirect.com
B Baugher, DA Loy, RA Assink, S Prabakar, KJ Shea… - 1994 - osti.gov
Hexylene-bridged polysilsesquioxanes can be prepared as mesoporous or non-porous xerogels simply by switching from basic to acidic polymerization conditions. In this study, we …
Number of citations: 14 www.osti.gov
DA Loy, JH Small, KA DeFriend, KV Wilson… - MRS Online …, 2004 - cambridge.org
The introduction of organic substituents into sol-gel materials can often result in networks that collapse during drying to afford non-porous xerogels. This can prove useful if non-porous …
Number of citations: 2 www.cambridge.org
D Lin, L Hu, H You, SH Tolbert, DA Loy - Journal of non-crystalline solids, 2014 - Elsevier
Hexylene-bridged polysilsesquioxanes were synthesized from 1,6-bis(triethoxysilyl)hexane (BESH) by acid- and base-catalyzed, sol–gel polymerizations and surfactant templating in …
Number of citations: 13 www.sciencedirect.com
D Lin, L Hu, Z Li, DA Loy - Journal of Porous Materials, 2014 - Springer
A family of three-dimensional cubic (Pm3n) periodic mesoporous silsequioxanes (PMS) with alkylene bridging groups was prepared by surfactant templating. PMS materials with …
Number of citations: 13 link.springer.com
KM Choi, KJ Shea - The Journal of Physical Chemistry, 1994 - ACS Publications
Microporous polysilsesquioxane xerogels were prepared by sol-gel processing of l, 4-bis (triethoxysilyl) benzene and 1, 6-bis (triethoxysilyl) hexane. By the BET and BJH methods, the …
Number of citations: 92 pubs.acs.org
BM Baugher, DA Loy - 1996 - osti.gov
Hydrocarbon-bridged polysilsesquioxanes are prepared by the sol-gel polymerization of monomers with more than one trialkoxysilyl groups attached directly to the bridging group by Si-…
Number of citations: 0 www.osti.gov
R Rychtáriková, S Šabata, J Hetflejš, G Kuncová - researchgate.net
Mesoporous organosilica-porphyrin composites were obtained by entrapment of 5, 10, 15, 20-tetrakis (1-methyl-4-pyridinio) porphyrin (TMPyP) and 5, 10, 15, 20-tetraphenylporphyrin (…
Number of citations: 0 www.researchgate.net
R Rychtáriková, S Šabata, J Hetflejš, G Kuncová - Chemical Papers, 2012 - Springer
Mesoporous organosilica-porphyrin composites were obtained by entrapment of 5,10,15,20-tetraphenylporphyrin (TPP) and 5,10,15,20-tetrakis(1-methyl-4-pyridinio)porphyrin (TMPyP) …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.